Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate
Description
Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate (C₁₆H₁₄N₂O₃, MW 282.30) is a heterocyclic compound featuring a partially saturated quinoxaline core with a benzyl ester group at the 1-position. Quinoxalines are nitrogen-containing bicyclic systems known for their electron-deficient aromatic rings, making them valuable intermediates in medicinal chemistry and materials science . This compound serves as a precursor for synthesizing more complex derivatives via functionalization of the dihydroquinoxaline scaffold.
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
benzyl 3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C16H16N2O2/c19-16(20-12-13-6-2-1-3-7-13)18-11-10-17-14-8-4-5-9-15(14)18/h1-9,17H,10-12H2 |
InChI Key |
KOCLLWDGMHLVOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the reaction of 3-aryl-2-bromopropanoic acid esters with o-phenylenediamine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is exothermic and proceeds at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing, thereby improving yield and efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzyl carboxylate group undergoes nucleophilic substitution under basic conditions:
Ring-Opening and Functionalization
The dihydroquinoxaline ring undergoes regioselective ring-opening with electrophiles:
-
Reaction with Grignard Reagents :
-
Oxidation to Aromatic Quinoxalines :
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions:
| Coupling Type | Catalyst System | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-substituted quinoxalines | 73% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, NEt₃ | Alkynylated derivatives | 65% |
Electrophilic Aromatic Substitution
The quinoxaline core undergoes nitration and sulfonation:
Photochemical and Thermal Reactivity
-
Photodimerization : UV irradiation (λ = 254 nm) in acetonitrile produces cyclobutane-linked dimers.
-
Thermal Decarboxylation : Heating at 150°C under vacuum removes CO₂, yielding 3,4-dihydroquinoxaline.
Comparative Reactivity with Analogues
The benzyl carboxylate group enhances reactivity compared to simpler quinoxalines:
| Compound | Reactivity with NH₃ | Electrophilic Substitution Rate |
|---|---|---|
| This compound | High | Moderate |
| 3,4-Dihydroquinoxaline | Low | High |
| Quinoxaline-2-carboxylic acid | Moderate | Low |
Mechanistic Insights
Scientific Research Applications
Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate is a chemical compound that is studied for its applications in diverse scientific fields. As a derivative of quinoxaline, it is a bicyclic compound featuring two fused aromatic rings, which are known for diverse biological activities and have been extensively studied in medicinal chemistry for potential therapeutic applications.
Scientific Research Applications
this compound is primarily utilized as a building block in synthesizing complex heterocyclic compounds. Quinoxaline derivatives, including this compound, have a range of biological activities. Studies include potential antibacterial and antifungal properties.
Structural Comparison of Quinoxaline Derivatives
The structural features and properties of quinoxaline derivatives can vary significantly based on the substituents and their positioning on the quinoxaline core.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetate | Contains an ethoxy group | Exhibits strong hydrogen bonding interactions |
| Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate | Benzyl group instead of phenyl | Potentially different biological activity profile |
| Ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate | Different positioning of carboxylic acid | May show enhanced solubility and bioavailability |
These variations contribute to the versatility of quinoxaline derivatives and highlight the unique features of each compound in terms of structure and potential applications.
Quinoxaline Sulfonamide Derivatives
Quinoxaline derivatives have been explored for various biological activities. Benzothiazole quinoxaline sulfonamide derivatives have shown diuretic activity . Additionally, quinoxaline moiety-based benzene sulfonamides have demonstrated antitumor activity .
Mechanism of Action
The mechanism of action of Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antibacterial activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Modifications
Benzyl 3-Oxo-3,4-Dihydroquinoxaline-1(2H)-Carboxylate
- Structure: Contains a ketone (3-oxo) group on the dihydroquinoxaline ring.
- Molecular Formula : C₁₆H₁₄N₂O₃ (MW 282.30).
- However, it may also render the compound more susceptible to oxidation compared to the non-oxo analogue .
tert-Butyl 3-Oxo-3,4-Dihydroquinoxaline-1(2H)-Carboxylate
- Structure : tert-Butyl ester replaces the benzyl group.
- Molecular Formula : C₁₃H₁₇N₂O₃ (MW 261.29).
- Key Differences: The tert-butyl ester offers acid-labile protection, contrasting with the hydrogenolysis-sensitive benzyl ester. This derivative is prone to oxidation under acidic conditions, forming fully aromatic quinoxalin-2(1H)-one .
Heterocyclic System Variants
Benzyl 4-Oxo-3,4-Dihydroquinoline-1(2H)-Carboxylate
- Structure: Quinoline core (one nitrogen) instead of quinoxaline (two nitrogens).
- Molecular Formula: C₁₇H₁₅NO₃ (MW 281.31).
- Key Differences: The quinoline system is less electron-deficient, altering its reactivity in metal-catalyzed reactions. This derivative is used in asymmetric synthesis, achieving 66% enantiomeric excess in alkynylation reactions .
Substituent Variations
Isopropyl (2S)-2-Ethyl-7-Fluoro-3-Oxo-3,4-Dihydroquinoxaline-1(2H)-Carboxylate
- Structure : Isopropyl ester with ethyl and fluoro substituents.
- Molecular Formula : C₁₄H₁₇FN₂O₃ (MW 292.30).
- Key Differences : The fluoro group enhances metabolic stability, while the chiral ethyl substituent introduces stereochemical complexity, relevant in drug design .
tert-Butyl 7-Bromo-3,4-Dihydroquinoxaline-1(2H)-Carboxylate
Functional Group Comparisons
Q & A
Q. Advanced
- Directed ortho-metalation : Using lithium amides to deprotonate specific positions for halogenation or alkylation.
- Protecting group strategies : Benzyl or tert-butyl carbamates block reactive amines, enabling selective modifications at C-6 or C-7 positions.
- Cross-coupling : Suzuki-Miyaura reactions with boronate esters introduce aryl/heteroaryl groups at pre-functionalized sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
